N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
CAS No.: 872996-13-9
Cat. No.: VC5289960
Molecular Formula: C24H21N7O3S2
Molecular Weight: 519.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872996-13-9 |
|---|---|
| Molecular Formula | C24H21N7O3S2 |
| Molecular Weight | 519.6 |
| IUPAC Name | N-[2-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C24H21N7O3S2/c1-34-16-8-6-15(7-9-16)23(33)25-13-12-20-29-28-19-10-11-22(30-31(19)20)35-14-21(32)27-24-26-17-4-2-3-5-18(17)36-24/h2-11H,12-14H2,1H3,(H,25,33)(H,26,27,32) |
| Standard InChI Key | JYFYJVKMXDRMLR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by three interconnected domains:
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Benzo[d]thiazole moiety: A bicyclic aromatic system comprising a benzene ring fused to a thiazole ring, known for its role in DNA intercalation and topoisomerase inhibition.
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Triazolo[4,3-b]pyridazine core: A nitrogen-rich heterocycle that enhances binding affinity to kinase ATP pockets, as observed in similar triazolopyridazine derivatives .
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4-Methoxybenzamide group: A polar substituent that improves solubility and facilitates hydrogen bonding with biological targets .
The thioether linkage (-S-) between the benzo[d]thiazole and triazolopyridazine units introduces conformational flexibility, potentially enabling adaptive binding to diverse enzymatic sites.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H21N7O3S2 |
| Molecular Weight | 519.6 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 9 |
| Topological Polar Surface Area | 153 Ų |
| LogP (Octanol-Water) | 3.2 (estimated) |
These properties suggest moderate lipophilicity, balanced by the polar benzamide and thiazole groups, which may enhance membrane permeability while retaining water solubility .
Synthetic Pathways and Optimization Challenges
Proposed Synthesis Route
The synthesis of N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)- triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide likely involves sequential reactions:
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Formation of the triazolopyridazine core: Cyclocondensation of hydrazine derivatives with pyridazine precursors, followed by oxidation to generate the triazole ring.
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Thioether linkage introduction: Reaction of a bromoacetylated benzo[d]thiazole intermediate with a mercapto-triazolopyridazine derivative under basic conditions .
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Amide coupling: Attachment of 4-methoxybenzoyl chloride to the ethylamine side chain using carbodiimide-based coupling agents .
Key Challenges
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Regioselectivity: Ensuring proper substitution patterns on the triazolopyridazine ring to avoid isomeric byproducts.
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Stability of thioether bonds: Susceptibility to oxidative cleavage during purification steps, necessitating inert atmosphere handling.
Biological Activities and Mechanistic Insights
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum antimicrobial effects. For instance:
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2-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}ethyl)-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide (Designated for beta-thalassemia) underscores the antimicrobial utility of related heterocycles .
The thioether linkage in N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)... may enhance membrane penetration in Gram-negative bacteria by mimicking endogenous thiol-containing metabolites.
Comparative Analysis with Structural Analogs
| Compound | Molecular Target | Indication | Key Structural Differences |
|---|---|---|---|
| Subject Compound | Kinases/DNA Topoisomerase | Hypothetical: Solid Tumors | Benzo[d]thiazole, thioether linkage |
| (2-chloro-4-phenoxyphenyl)...methanone | BTK Kinase | CLL/SLL | Pyrrolopyrimidine core |
| 2-(2-{[2-(1H-benzimidazol-2-yl)... | Hepcidin Modulation | Beta-Thalassemia | Benzimidazole, oxazole |
This table illustrates how modular modifications to heterocyclic cores and side chains enable target diversification .
Future Research Directions
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Target Identification: High-throughput screening against kinase libraries and DNA repair enzymes.
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SAR Studies: Systematic variation of the thioether linker length and benzamide substituents to optimize potency.
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In Vivo Efficacy: Evaluation in xenograft models of leukemia and solid tumors, leveraging precedents from orphan drug candidates .
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